

# Application Notes and Protocols: Aztreonam-Avibactam Combination Therapy for Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Aztreonam |           |
| Cat. No.:            | B1174560  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The emergence and global spread of multidrug-resistant (MDR) Gram-negative bacteria, particularly those producing metallo- $\beta$ -lactamases (MBLs), pose a significant threat to public health. MBLs can hydrolyze most  $\beta$ -lactam antibiotics, including carbapenems, rendering them ineffective. The combination of **aztreonam**, a monobactam antibiotic stable to MBL-mediated hydrolysis, and avibactam, a broad-spectrum  $\beta$ -lactamase inhibitor, has emerged as a promising therapeutic strategy to combat these challenging infections.[1][2][3][4] Avibactam protects **aztreonam** from degradation by co-produced serine- $\beta$ -lactamases (such as ESBLs, AmpC, and KPC), thereby restoring its activity against MBL-producing pathogens.[2][3][4][5]

These application notes provide a summary of the available data on **aztreonam**-avibactam, along with detailed protocols for in vitro evaluation of its efficacy.

# Data Presentation In Vitro Susceptibility Data

The combination of **aztreonam** and avibactam has demonstrated potent in vitro activity against MBL-producing Enterobacterales. Avibactam restores **aztreonam**'s susceptibility in many strains that are resistant to **aztreonam** alone.[6]



| Organism                       | Aztreonam MIC (mg/L) | Aztreonam-Avibactam MIC<br>(mg/L) |
|--------------------------------|----------------------|-----------------------------------|
| MBL-producing Enterobacterales | 32 to 512[6]         | 0.5 to 8[7]                       |

Note: Avibactam concentration is typically fixed at 4 µg/mL for in vitro testing.

A systematic review of in vitro studies showed that **aztreonam** in combination with avibactam exhibited high antimicrobial activity (MIC  $\leq$  4 mg/L) against approximately 80% of MBL-producing Enterobacterales.[8][9]

# **Clinical Efficacy Data**

Clinical trials have investigated the efficacy and safety of **aztreonam**-avibactam in treating serious infections caused by Gram-negative bacteria, including those producing MBLs.

| Clinical Trial                                                            | Indication                                     | Comparator                      | Clinical Cure<br>Rate<br>(Aztreonam-<br>Avibactam) | Clinical Cure<br>Rate<br>(Comparator) |
|---------------------------------------------------------------------------|------------------------------------------------|---------------------------------|----------------------------------------------------|---------------------------------------|
| REVISIT                                                                   | Complicated Intra-Abdominal Infections (cIAI)  | Meropenem ±<br>Colistin         | 76.4%[ <u>10]</u>                                  | 74.0%[10]                             |
| Hospital-<br>Acquired/Ventilat<br>or-Associated<br>Pneumonia<br>(HAP/VAP) | Meropenem ±<br>Colistin                        | 45.9%[10]                       | 41.7%[10]                                          |                                       |
| ASSEMBLE                                                                  | cIAI, cUTI,<br>HAP/VAP, BSI<br>(MBL-producers) | Best Available<br>Therapy (BAT) | 41.7%[10][11]                                      | 0%[10][11]                            |

In the ASSEMBLE trial, which focused on patients with infections caused by confirmed MBL-producing Gram-negative pathogens, the 28-day all-cause mortality rate was 8% (1/12) for the



aztreonam-avibactam group compared to 33% (1/3) for the best available therapy group.[11]

# Experimental Protocols Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the MIC of **aztreonam** in combination with a fixed concentration of avibactam, following Clinical and Laboratory Standards Institute (CLSI) guidelines.

#### Materials:

- Aztreonam and avibactam analytical grade powder
- Cation-adjusted Mueller-Hinton broth (CAMHB)
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland
- Spectrophotometer

#### Procedure:

- Preparation of Antibiotic Stock Solutions: Prepare stock solutions of aztreonam and avibactam in a suitable solvent as recommended by the manufacturer.
- Preparation of Working Solutions:
  - $\circ$  Prepare a working solution of avibactam at a concentration that will result in a final concentration of 4  $\mu$ g/mL in the wells.
  - Prepare a series of 2-fold serial dilutions of aztreonam in CAMHB containing avibactam at the fixed concentration. The final concentrations of aztreonam should typically range from 0.06 to 128 μg/mL.
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of



approximately 5 x 10^5 CFU/mL in each well.

- Plate Inoculation: Add 100 μL of the appropriate **aztreonam**-avibactam solution to each well of a 96-well plate. Add 100 μL of the standardized bacterial inoculum to each well. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
- Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
- Reading Results: The MIC is the lowest concentration of aztreonam, in the presence of 4
  µg/mL avibactam, that completely inhibits visible growth of the organism.

# **Checkerboard Assay for Synergy Testing**

This assay is used to assess the in vitro interaction between **aztreonam** and avibactam (synergy, additivity, or antagonism).

#### Materials:

- Aztreonam and avibactam stock solutions
- CAMHB
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland

#### Procedure:

- Plate Setup:
  - Along the x-axis of a 96-well plate, prepare serial 2-fold dilutions of aztreonam in CAMHB.
  - Along the y-axis, prepare serial 2-fold dilutions of avibactam in CAMHB.
  - The final volume in each well should be 100 μL.
- Inoculation: Add 100 μL of a standardized bacterial inoculum (final concentration of 5 x 10<sup>5</sup> CFU/mL) to each well.



- Incubation: Incubate the plate at 35°C for 16-24 hours.
- Data Analysis:
  - Determine the MIC of each drug alone and in combination.
  - Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formulas:
    - FIC of Aztreonam (FICa) = (MIC of Aztreonam in combination) / (MIC of Aztreonam alone)
    - FIC of Avibactam (FICb) = (MIC of Avibactam in combination) / (MIC of Avibactam alone)
    - FIC Index (FICI) = FICA + FICB
  - Interpretation of FICI:
    - ≤ 0.5: Synergy



0.5 to 4: Additive or Indifference



4: Antagonism

# **Time-Kill Assay**

This dynamic assay evaluates the rate of bacterial killing by **aztreonam**-avibactam over time.



#### Materials:

- Aztreonam and avibactam stock solutions
- CAMHB
- Bacterial inoculum in logarithmic growth phase
- Sterile tubes or flasks
- Agar plates for colony counting

#### Procedure:

- Inoculum Preparation: Prepare a bacterial culture in the logarithmic phase of growth and dilute it in CAMHB to a starting concentration of approximately 5 x 10<sup>5</sup> CFU/mL.
- Assay Setup: Prepare tubes or flasks containing:
  - Growth control (no antibiotic)
  - Aztreonam alone at a specific concentration (e.g., MIC)
  - Avibactam alone at a specific concentration (e.g., 4 μg/mL)
  - Aztreonam and avibactam in combination
- Incubation and Sampling: Incubate the tubes/flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
- Colony Counting: Perform serial dilutions of the aliquots and plate them on agar plates.
   Incubate the plates overnight and count the number of viable colonies (CFU/mL).
- Data Analysis: Plot the log10 CFU/mL versus time for each condition.
  - Bactericidal activity: ≥ 3-log10 decrease in CFU/mL from the initial inoculum.
  - Synergy: ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.



# **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of action of aztreonam-avibactam against MBL-producing bacteria.





Click to download full resolution via product page

Caption: In vitro experimental workflow for evaluating aztreonam-avibactam efficacy.





Click to download full resolution via product page

Caption: Overcoming resistance with aztreonam-avibactam combination therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations PMC [pmc.ncbi.nlm.nih.gov]
- 2. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 3. journals.asm.org [journals.asm.org]



- 4. researchgate.net [researchgate.net]
- 5. imsear.searo.who.int [imsear.searo.who.int]
- 6. actascientific.com [actascientific.com]
- 7. clyte.tech [clyte.tech]
- 8. journals.asm.org [journals.asm.org]
- 9. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 10. New and simplified method for drug combination studies by checkerboard assay PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Aztreonam-Avibactam Combination Therapy for Resistant Bacterial Strains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1174560#aztreonam-combination-therapy-with-avibactam-for-resistant-strains]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





